

An In-depth Technical Guide to 2-(Trifluoromethyl)phenacyl Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Trifluoromethoxy)phenacyl
bromide

Cat. No.: B1303451

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A Note on Nomenclature: This guide focuses on 2-(Trifluoromethyl)phenacyl bromide. It is important to distinguish this compound from **2-(Trifluoromethoxy)phenacyl bromide**, as the trifluoromethyl ($-CF_3$) and trifluoromethoxy ($-OCF_3$) functional groups confer different chemical properties. The available scientific literature and chemical databases provide extensive information on the trifluoromethyl variant, which is detailed below.

Chemical Identity and Properties

2-(Trifluoromethyl)phenacyl bromide is a halogenated ketone that serves as a valuable reagent in organic synthesis. Its chemical structure, incorporating a trifluoromethyl group on the phenyl ring and a bromoacetyl moiety, makes it a versatile building block for the synthesis of various pharmaceutical and agrochemical compounds.

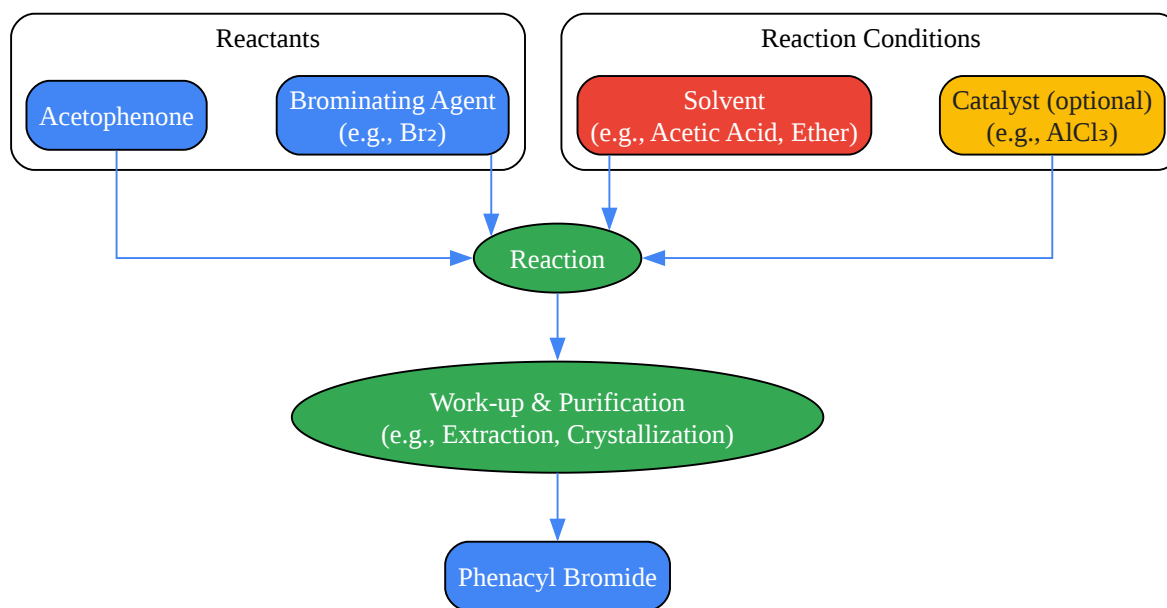
Below is a summary of its key chemical data:

Identifier	Value	Source(s)
Molecular Formula	C ₉ H ₆ BrF ₃ O	[1][2][3]
Molecular Weight	267.04 g/mol	[2][3]
CAS Number	54109-16-9	[2][3]
Synonyms	2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone, 2-Bromo-2'-(trifluoromethyl)acetophenone	[1][4]
Physical Form	Liquid or Solid	[1][4]
Melting Point	28-30 °C	[3]
Boiling Point	52 °C at 0.03 mmHg	[3]

Synthesis and Experimental Protocols

The synthesis of phenacyl bromides, including trifluoromethyl-substituted analogs, typically involves the bromination of the corresponding acetophenone. Several methods have been established for this transformation.

General Synthesis Workflow:



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Caption: General workflow for the synthesis of phenacyl bromides.

Detailed Experimental Protocol for a Related Compound (m-(Trifluoromethyl)phenacyl Bromide):

A representative protocol for the synthesis of a similar compound, m-(Trifluoromethyl)phenacyl bromide, is the bromination of m-(trifluoromethyl)acetophenone in acetic acid.[5]

- Materials:
 - m-(Trifluoromethyl)acetophenone
 - Bromine
 - Acetic Acid
 - Ether

- Deionized Water
- Saturated Sodium Chloride Solution
- Magnesium Sulfate (anhydrous)
- Procedure:
 - Dissolve m-(Trifluoromethyl)acetophenone (10 g, 0.054 mol) in 100 ml of acetic acid.[\[5\]](#)
 - Separately, dissolve bromine (9.1 g, 0.057 mol) in 20 ml of acetic acid.[\[5\]](#)
 - Add the bromine solution portionwise to the acetophenone solution over a period of 30 minutes.[\[5\]](#)
 - Stir the resulting mixture for 15 hours.[\[5\]](#)
 - Pour the reaction mixture onto 150 g of ice and extract with 300 ml of ether.[\[5\]](#)
 - Wash the organic layer sequentially with 300 ml of water and 300 ml of saturated sodium chloride solution.[\[5\]](#)
 - Dry the organic layer over anhydrous magnesium sulfate and then evaporate the solvent to yield the final product as a pale yellow liquid.[\[5\]](#)

This procedure can be adapted for the synthesis of 2-(Trifluoromethyl)phenacyl bromide by starting with 2-(trifluoromethyl)acetophenone. Other established methods for phenacyl bromide synthesis include the use of different solvents like ether or chloroform, and sometimes a catalyst such as aluminum trichloride.[\[6\]](#)[\[7\]](#)

Applications in Research and Drug Development

The trifluoromethyl group is a key functional group in medicinal chemistry, known for enhancing properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[\[8\]](#) Consequently, trifluoromethyl-substituted phenacyl bromides are important intermediates in the synthesis of novel therapeutic agents.

- **Drug Development:** These compounds are utilized in the synthesis of novel anti-inflammatory drugs due to their reactivity with various biological targets.[9] The trifluoromethyl group can improve a drug's pharmacokinetic profile and its ability to cross cell membranes.[8]
- **Organic Synthesis:** As reactive intermediates, they are used to construct more complex molecules. The electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing trifluoromethyl group, makes them susceptible to nucleophilic attack, which is a key step in forming new carbon-carbon and carbon-heteroatom bonds.[9]
- **Antimicrobial Research:** Some studies have indicated that related compounds, such as 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide, exhibit antimicrobial properties, suggesting potential applications in the development of new antibiotics.[9]

Signaling Pathways and Mechanism of Action

While specific signaling pathways involving 2-(Trifluoromethyl)phenacyl bromide are not extensively detailed, the mechanism of action for this class of compounds is generally understood to stem from their reactivity. The presence of electron-withdrawing fluorine and trifluoromethyl groups enhances the electrophilic character of the molecule.[9] This makes it highly reactive towards nucleophilic functional groups found in biological macromolecules like proteins and enzymes. This reactivity is the basis for its utility in medicinal chemistry, as it allows for the covalent modification of biological targets, which can modulate their function.

Logical Relationship of Reactivity:



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Caption: Influence of functional groups on the reactivity of phenacyl bromides.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Trifluoromethyl)phenacyl Bromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1303451#2-trifluoromethoxy-phenacyl-bromide-molecular-weight-and-formula]

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